3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one
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Overview
Description
3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one is a complex organic compound known for its unique structural properties This compound features a dimethylamino group attached to a phenyl ring, a phenylsulfanyl group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with thiophenol in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as catalysts to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylsulfanyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-one: A similar compound with a double bond in the propanone backbone.
3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Contains a naphthyl group instead of a phenylsulfanyl group.
Uniqueness
3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one is unique due to the presence of both a dimethylamino group and a phenylsulfanyl group, which confer distinct chemical and biological properties. These functional groups allow for diverse interactions and reactivity, making the compound valuable for various research applications.
Properties
Molecular Formula |
C23H23NOS |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1-phenyl-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C23H23NOS/c1-24(2)20-15-13-19(14-16-20)23(26-21-11-7-4-8-12-21)17-22(25)18-9-5-3-6-10-18/h3-16,23H,17H2,1-2H3 |
InChI Key |
HKFWEFQQIONUDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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